Crystal Lattice Expansion: Tert-butyl vs. Isopropyl Substituent Effect on Unit Cell Parameters
In a direct crystallographic comparison, 4-tert-butyl-2-(hydroxymethyl)phenol and its isopropyl analog were found to be isomorphous, crystallizing in the tetragonal system, space group I4₁/a (No. 88). However, the tert-butyl derivative exhibits significantly expanded unit cell parameters relative to the isopropyl analog, reflecting the greater steric demand of the tert-butyl group. This structural difference directly impacts solid-state packing, density, and potential co-crystallization behavior [1].
| Evidence Dimension | Unit cell parameters a and c (Å) |
|---|---|
| Target Compound Data | a = b = 25.205(4) Å, c = 6.705(2) Å |
| Comparator Or Baseline | 2-hydroxymethyl-4-isopropylphenol: a = b = 24.340(5) Å, c = 6.471(1) Å |
| Quantified Difference | Δa = +0.865 Å (+3.6% expansion); Δc = +0.234 Å (+3.6% expansion); Volume expansion approximately +7.3% |
| Conditions | Single-crystal X-ray diffraction; tetragonal system, space group I4₁/a (No. 88); structure determination and refinement using SHELX76 |
Why This Matters
The larger unit cell and greater steric bulk of the tert-butyl group affect solid-state packing density and intermolecular interactions, which is critical for applications requiring specific crystalline morphology, co-crystal formation, or solid-phase reactivity.
- [1] Halit, M., Oehler, D., Perrin, M., Grabowski, M.J., Stepien, A. (1987). Structure of 2-hydroxymethyl-4-tert-butylphenol; comparison with 2-hydroxymethyl-4-isopropylphenol. Journal of Crystallographic and Spectroscopic Research, 17(5), 597-604. DOI: 10.1007/bf01167117. View Source
